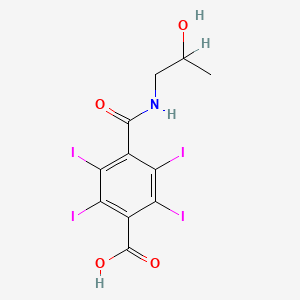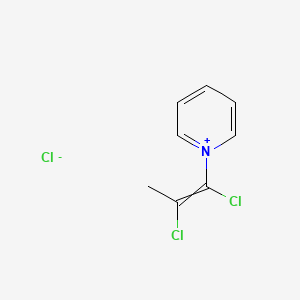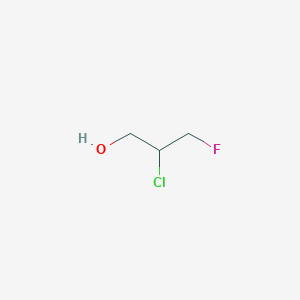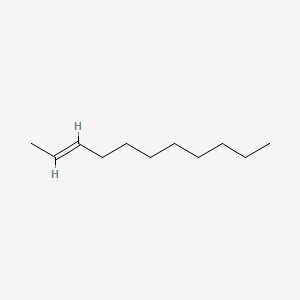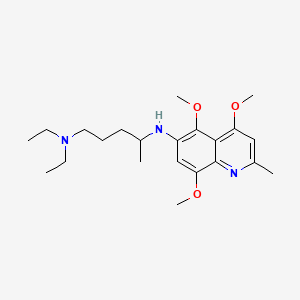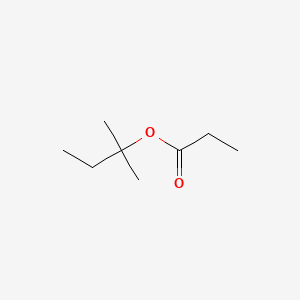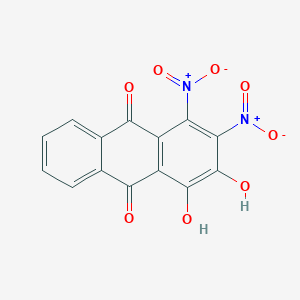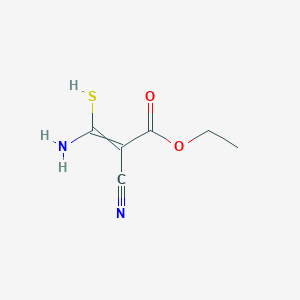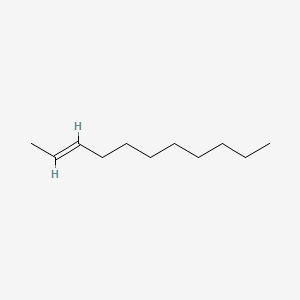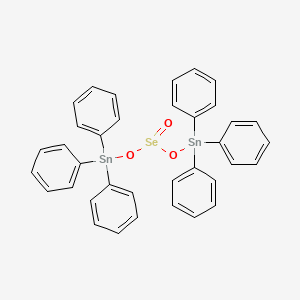
3-Oxo-1,1,1,5,5,5-hexaphenyl-2,4-dioxa-3lambda~4~-selena-1,5-distannapentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Oxo-1,1,1,5,5,5-hexaphenyl-2,4-dioxa-3lambda~4~-selena-1,5-distannapentane is a complex organometallic compound that features selenium and tin atoms within its structure
Vorbereitungsmethoden
The synthesis of 3-Oxo-1,1,1,5,5,5-hexaphenyl-2,4-dioxa-3lambda~4~-selena-1,5-distannapentane typically involves the reaction of hexaphenylcyclotrisiloxane with selenium and tin reagents under specific conditions. The reaction conditions often include the use of solvents such as toluene or dichloromethane and may require heating to facilitate the reaction.
Analyse Chemischer Reaktionen
3-Oxo-1,1,1,5,5,5-hexaphenyl-2,4-dioxa-3lambda~4~-selena-1,5-distannapentane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one or more of its phenyl groups are replaced by other substituents. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures.
Wissenschaftliche Forschungsanwendungen
3-Oxo-1,1,1,5,5,5-hexaphenyl-2,4-dioxa-3lambda~4~-selena-1,5-distannapentane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anticancer agent.
Industry: The compound’s unique properties make it a candidate for use in materials science and nanotechnology.
Wirkmechanismus
The mechanism of action of 3-Oxo-1,1,1,5,5,5-hexaphenyl-2,4-dioxa-3lambda~4~-selena-1,5-distannapentane involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-Oxo-1,1,1,5,5,5-hexaphenyl-2,4-dioxa-3lambda~4~-selena-1,5-distannapentane include:
1,1,1,5,5,5-Hexaphenyl-2,4-dioxa-3-phosphonia-1,5-distannapentane: This compound features phosphorus instead of selenium and has different chemical properties and applications.
1,1,1,5,5,5-Hexaphenyl-3-[(triphenylstannyl)oxy]-2,4-dioxa-1,5-distannapentane:
The uniqueness of this compound lies in its incorporation of selenium, which imparts distinct chemical and biological properties compared to its phosphorus and stannyl analogs.
Eigenschaften
CAS-Nummer |
24379-28-0 |
|---|---|
Molekularformel |
C36H30O3SeSn2 |
Molekulargewicht |
827.0 g/mol |
IUPAC-Name |
bis(triphenylstannyl) selenite |
InChI |
InChI=1S/6C6H5.H2O3Se.2Sn/c6*1-2-4-6-5-3-1;1-4(2)3;;/h6*1-5H;(H2,1,2,3);;/q;;;;;;;2*+1/p-2 |
InChI-Schlüssel |
QWCAPLAAGUMASY-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)O[Se](=O)O[Sn](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


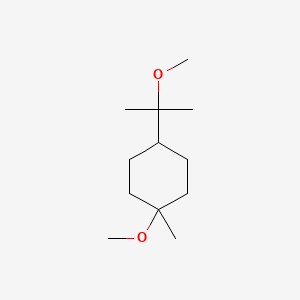
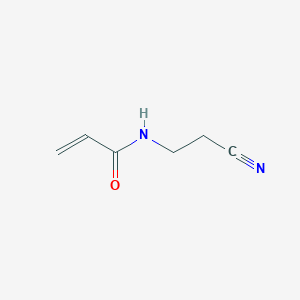
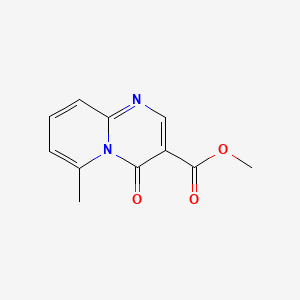

![3-Oxatetracyclo[3.3.1.0~2,4~.0~6,8~]nonane](/img/structure/B14695994.png)
